Diethylamine phosphate
CAS No.: 60159-97-9
Cat. No.: VC3962832
Molecular Formula: C4H14NO4P
Molecular Weight: 171.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60159-97-9 |
|---|---|
| Molecular Formula | C4H14NO4P |
| Molecular Weight | 171.13 g/mol |
| IUPAC Name | diethylazanium;dihydrogen phosphate |
| Standard InChI | InChI=1S/C4H11N.H3O4P/c1-3-5-4-2;1-5(2,3)4/h5H,3-4H2,1-2H3;(H3,1,2,3,4) |
| Standard InChI Key | ASLNLSYDVOWAFS-UHFFFAOYSA-N |
| SMILES | CCNCC.OP(=O)(O)O |
| Canonical SMILES | CC[NH2+]CC.OP(=O)(O)[O-] |
Introduction
Chemical Identity and Physicochemical Properties
Diethylamine phosphate is characterized by its dual ionic structure, comprising a diethylammonium cation () and a dihydrogen phosphate anion () . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 171.13 g/mol | |
| Melting Point | 153–156°C | |
| Boiling Point | 330°C | |
| Solubility | 510 g/L in water | |
| Density | 1.07 g/cm³ at 20°C |
Nuclear Magnetic Resonance (NMR) analysis reveals distinct proton environments: a triplet at 3.068 ppm for groups adjacent to nitrogen and a multiplet at 1.280 ppm for methyl protons . Infrared spectroscopy confirms P–O and N–H stretching vibrations at 1,050 cm and 3,300 cm, respectively .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Diethylamine phosphate is synthesized via acid-base neutralization:
A typical protocol involves diluting 68 mL of phosphoric acid to 500 mL with water, adding 6 mL of diethylamine, and adjusting to pH 6.0 ± 0.05 . Purification via recrystallization or lyophilization yields >99% purity .
Industrial Manufacturing
Industrial production employs large-scale reactors to mix diethylamine and phosphoric acid under controlled temperatures (20–40°C) and agitation . Post-synthesis, distillation removes unreacted amines, and crystallization isolates the product . A novel method utilizing potassium chloride and extraction phosphoric acid in the presence of diethylamine achieves 67.97% yield under optimized conditions :
| Parameter | Optimal Value |
|---|---|
| Molar Ratio (KCl:DEA) | 1:1.5 |
| Reaction Time | 2 hours |
| Temperature | 60°C |
Chemical Reactivity and Mechanistic Insights
Acid-Base Buffering
Diethylamine phosphate stabilizes pH in aqueous solutions through proton exchange:
This buffering is critical in enzymatic assays, such as alkaline phosphatase activity measurements, where it maintains pH 9.8 with <0.1 pH deviation over 60 minutes .
Atherton-Todd Reaction
In the presence of carbon tetrachloride, diethylamine phosphate reacts with dialkylphosphites to form phosphoramidates :
Yields range from 59% to 91%, with applications in pesticide synthesis .
Oxidative Cross-Coupling
Diethylamine phosphate participates in P–N bond formation with amines under chlorinating agents (e.g., ) :
| Substrate | Catalyst | Product | Yield |
|---|---|---|---|
| Aniline | 75% | ||
| Ethanol | 30–53% |
Applications in Science and Industry
Materials Science
Diethylamine phosphate enhances ferroelectric and piezoelectric properties in hybrid crystals . Doping with 5 mol% diethylamine phosphate increases dielectric constant by 40%, enabling applications in sensors and actuators .
Agriculture
As a precursor to potassium dihydrogen phosphate (), it serves as a high-efficiency fertilizer . Field trials demonstrate a 15–20% increase in crop yield compared to conventional phosphate fertilizers .
Biochemistry
In buffered systems, it stabilizes nitric oxide (NO) donors like diethylamine NONOate, facilitating controlled NO release in cell culture studies . Chronic exposure studies in rats reveal thyroid hormone disruption (T3/T4 imbalance) at 500 ppm, but no significant impact on reproductive hormones .
| Species | Route | LD₅₀ | Effects |
|---|---|---|---|
| Rat | Oral | 9,900 mg/kg | Lethargy, nasal discharge |
| Mouse | Inhalation | 500 ppm | 40% mortality, respiratory inflammation |
Chronic Exposure
Rats exposed to 125 ppm for two years developed nasal turbinate necrosis and squamous metaplasia . No carcinogenic effects were observed, but thyroid hyperplasia occurred in 12% of males .
Recent Advances and Future Directions
Phosphate Conversion Technologies
A redox-neutral halogenation method converts diethylamine phosphate to using cyanuric chloride, enabling efficient synthesis of organophosphates . This method achieves 86% yield with guanidinium salts, bypassing traditional anhydride byproducts .
Optoelectronic Materials
Carbazolyl-phosphorus derivatives synthesized from diethylamine phosphate exhibit blue fluorescence ( nm), with potential use in organic light-emitting diodes (OLEDs) .
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